Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
CAS No.:
Cat. No.: VC16404816
Molecular Formula: C21H28Cl2F2N2
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
![Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride -](/images/structure/VC16404816.png)
Specification
Molecular Formula | C21H28Cl2F2N2 |
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Molecular Weight | 417.4 g/mol |
IUPAC Name | 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride |
Standard InChI | InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H |
Standard InChI Key | DUVXQOZYSVJTBK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=C(C=C3)F)F.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. Its systematic nomenclature reflects the piperazine backbone substituted at position 1 with a 2-(3,4-difluorophenyl)ethyl group and at position 4 with a 3-phenylpropyl chain, followed by dihydrochloride salt formation. Common synonyms include:
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Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
Molecular Formula and Weight
The compound’s molecular formula is , with a molecular weight of 417.36 g/mol. The dihydrochloride moiety contributes to its ionic character, improving aqueous solubility for in vitro studies .
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit synthetic details for this compound are proprietary, piperazine derivatives are typically synthesized via:
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N-Alkylation: Sequential alkylation of piperazine with halogenated precursors.
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Nucleophilic Substitution: Introducing fluorophenyl groups via SN2 reactions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
A plausible route involves:
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Alkylating piperazine with 1-bromo-3-phenylpropane to install the 3-phenylpropyl group.
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Reacting the intermediate with 2-(3,4-difluorophenyl)ethyl bromide under basic conditions.
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Purifying the product and treating it with HCl to form the dihydrochloride salt.
Structural Features
The compound’s structure (Fig. 1) includes:
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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3-Phenylpropyl Substituent: Enhances lipophilicity, aiding blood-brain barrier penetration.
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2-(3,4-Difluorophenyl)ethyl Group: Fluorine atoms improve metabolic stability and receptor affinity.
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Dihydrochloride Salt: Increases solubility in polar solvents like water or DMSO .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 417.36 g/mol |
Charge | +2 (protonated piperazine) |
Counterions | 2 Cl⁻ |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits moderate solubility in polar solvents:
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Ethanol: Limited solubility due to ionic character.
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Water: Enhanced solubility compared to the free base.
Stability protocols recommend storage at 2–8°C for short-term use and -80°C for long-term preservation. Repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots .
Table 2: Stock Solution Preparation
Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
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1 | 2.396 | 0.2396 |
5 | 11.9801 | 1.198 |
10 | 23.9601 | 2.396 |
Pharmacological Profile
Preclinical Applications
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Neurological Research: As a DAT inhibitor, it may model Parkinson’s disease or addiction .
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Antimicrobial Development: Fluorine substituents improve efficacy against resistant pathogens.
Research Applications and Protocols
In Vitro Studies
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Receptor Binding Assays: Utilize radiolabeled ligands to quantify affinity for DAT or serotonin transporters.
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Cytotoxicity Screening: Test IC50 values in cancer cell lines using MTT assays.
Formulation Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume